

FWM-4: A Novel Inhibitor of SARS-CoV-2 NSP13 Helicase

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Compound of Interest

Compound Name: FWM-4

Cat. No.: B15073553

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An In-depth Technical Guide on the Discovery and Profile of a Promising Antiviral Candidate

This technical guide provides a comprehensive overview of the discovery and characterization of **FWM-4**, a potent inhibitor of the SARS-CoV-2 NSP13 helicase. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

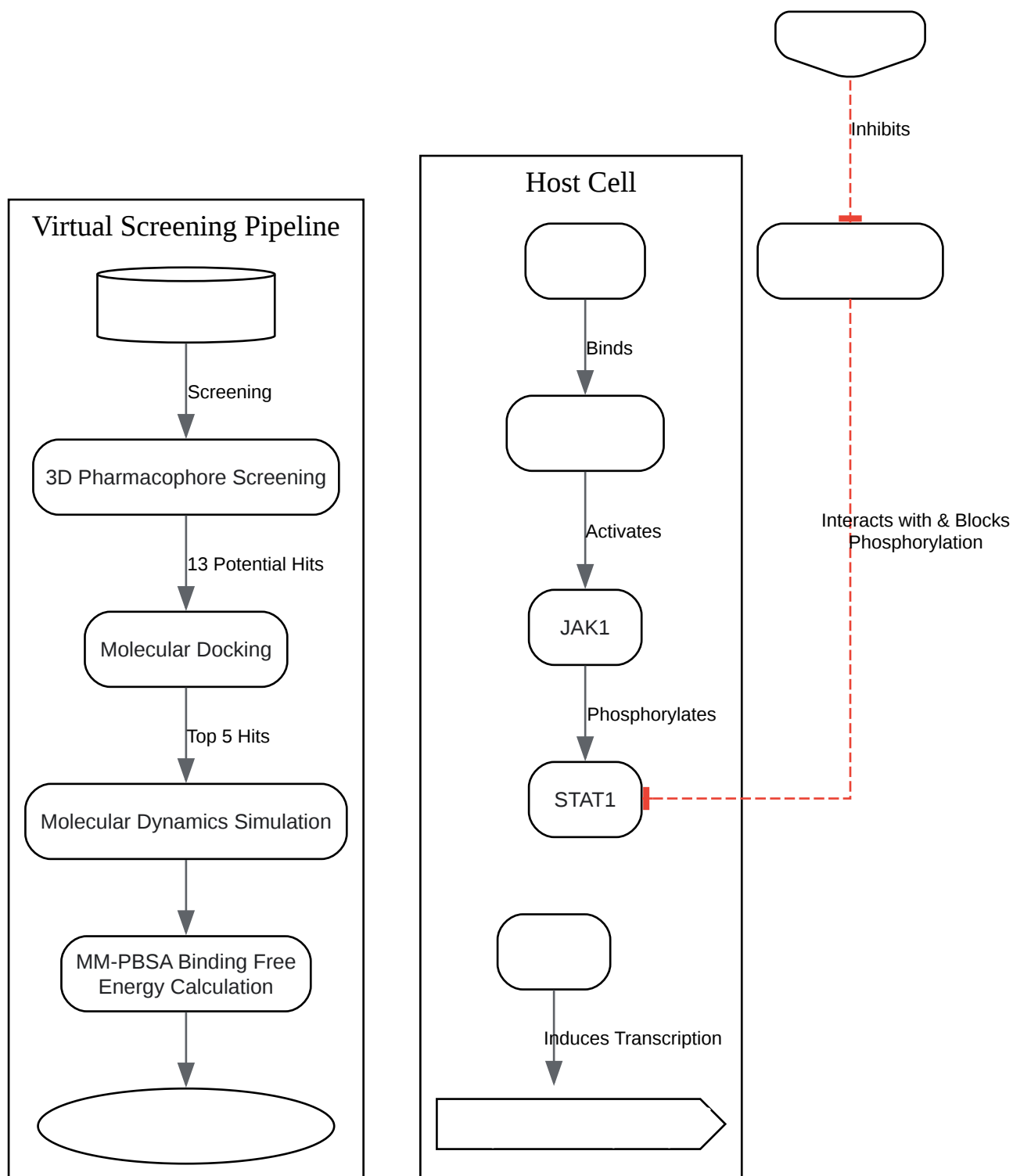
Introduction

The ongoing global health challenge posed by SARS-CoV-2, the causative agent of COVID-19, necessitates the development of effective antiviral therapies. The viral non-structural protein 13 (NSP13), a helicase essential for viral replication, represents a prime target for therapeutic intervention. **FWM-4**, identified through a sophisticated multi-stage structure-based virtual screening approach, has emerged as a promising inhibitor of this crucial viral enzyme.

Discovery of FWM-4

FWM-4 was identified from the ZINC database through a computational drug discovery pipeline. The process involved the generation of a 3D pharmacophore model based on the protein-ligand interactions of co-crystallized fragments with the NSP13 helicase active site. This was followed by molecular docking studies and molecular dynamics simulations to predict the binding affinity and stability of the identified hits.

Experimental Workflow: Virtual Screening for NSP13 Inhibitors



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- To cite this document: BenchChem. [FWM-4: A Novel Inhibitor of SARS-CoV-2 NSP13 Helicase]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15073553#discovery-and-synthesis-of-fwm-4\]](https://www.benchchem.com/product/b15073553#discovery-and-synthesis-of-fwm-4)

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